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molecular formula C6H10O2 B154827 Allyl glycidyl ether CAS No. 106-92-3

Allyl glycidyl ether

Cat. No. B154827
M. Wt: 114.14 g/mol
InChI Key: LSWYGACWGAICNM-UHFFFAOYSA-N
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Patent
US05523436

Procedure details

140 g (0.85 mol) of hydridotriethoxysilane were mixed with 100 g (0.88 mol) of allyl glycidyl ether, and 10 g of this mixture were initially introduced into a reaction vessel at 95° C. under normal pressure with 100 mg (9.5×10-5 mol) of tetrakis(1-phenyl-3-n-hexyl-1-triazenido) platinum complex. The remainder of the above mentioned was added dropwise to the mixture in the course of 80 minutes, the temperature rose to 160° C. When the addition was complete, the reaction mixture was stirred at 150° C. for an additional 30 minutes. After distillation, 3-glycidoxypropyltriethoxysilane was obtained as a colorless, liquid product in a 62.6% yield.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:11]([O:15][CH2:16][CH:17]=[CH2:18])[CH:12]1[O:14][CH2:13]1>>[CH2:11]([O:15][CH2:16][CH2:17][CH2:18][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:3][CH2:1][CH3:2])[CH:12]1[O:14][CH2:13]1

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
100 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Name
mixture
Quantity
10 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 150° C. for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were initially introduced into a reaction vessel at 95° C. under normal pressure with 100 mg (9.5×10-5 mol) of tetrakis(1-phenyl-3-n-hexyl-1-triazenido) platinum complex
ADDITION
Type
ADDITION
Details
The remainder of the above mentioned was added dropwise to the mixture in the course of 80 minutes
Duration
80 min
CUSTOM
Type
CUSTOM
Details
rose to 160° C
ADDITION
Type
ADDITION
Details
When the addition
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1CO1)OCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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